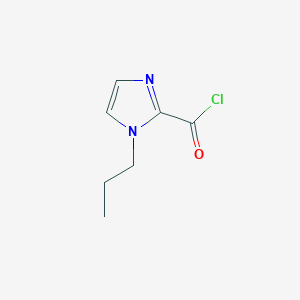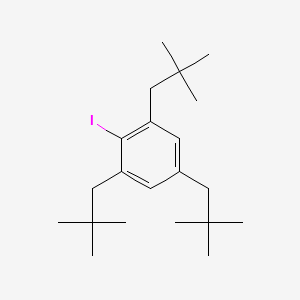
1,3,5-Trineopentyl-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trineopentyl-2-iodobenzene is an organic compound with the chemical formula C21H35I. It is a derivative of iodobenzene, where three neopentyl groups are attached to the benzene ring at the 1, 3, and 5 positions, and an iodine atom is attached at the 2 position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trineopentyl-2-iodobenzene typically involves the iodination of a pre-synthesized 1,3,5-trineopentylbenzene. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to ensure selective iodination at the 2 position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trineopentyl-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups at specific positions on the benzene ring.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,3,5-trineopentylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,3,5-trineopentyl-2-hydroxybenzene, while oxidation with potassium permanganate can produce 1,3,5-trineopentyl-2-benzoic acid .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trineopentyl-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Trineopentyl-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the neopentyl groups. The iodine atom can act as a leaving group in substitution reactions, while the neopentyl groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
1,3,5-Trineopentylbenzene: Lacks the iodine atom but has the same neopentyl groups attached to the benzene ring.
2-Iodo-1,3,5-trimethylbenzene: Similar structure but with methyl groups instead of neopentyl groups.
Uniqueness
1,3,5-Trineopentyl-2-iodobenzene is unique due to the presence of both the iodine atom and the bulky neopentyl groups. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
25347-04-0 |
|---|---|
Molekularformel |
C21H35I |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
1,3,5-tris(2,2-dimethylpropyl)-2-iodobenzene |
InChI |
InChI=1S/C21H35I/c1-19(2,3)12-15-10-16(13-20(4,5)6)18(22)17(11-15)14-21(7,8)9/h10-11H,12-14H2,1-9H3 |
InChI-Schlüssel |
QNJSSTJXIKNVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)I)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


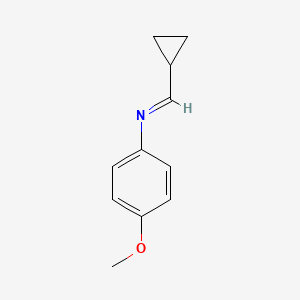
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
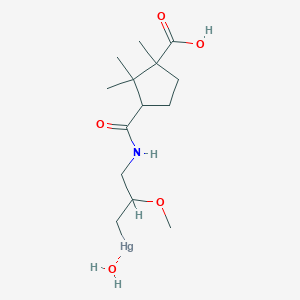
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)

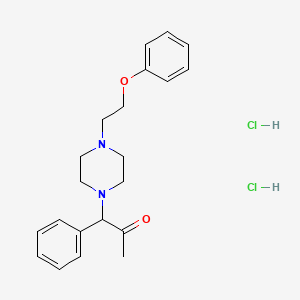
![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)

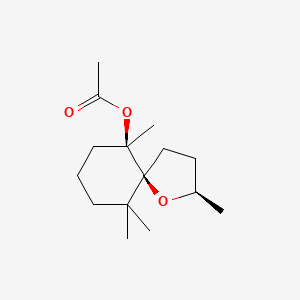
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)

![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
